![molecular formula C20H21ClN4O B5591710 N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

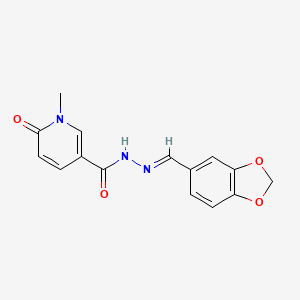

Beschreibung

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and synthetic organic chemistry due to their diverse pharmacological activities and potential applications in material science. These compounds are characterized by a fused ring system combining pyridine and imidazole rings.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multistep synthetic routes, starting from simple precursors such as amino pyridines. A common approach includes the cyclization reactions, Suzuki reactions, hydrolysis, and amidation reactions. For instance, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves ring closure reactions, demonstrating the complexity and versatility of synthetic strategies for such compounds (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed through spectroscopic methods such as FT-IR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations are also utilized to predict and confirm the molecular geometry, electronic structure, and physicochemical properties of these compounds, aligning well with experimental data (Qin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modifications

The synthesis of imidazo[1,2-a]pyridines and related compounds has been a significant area of research due to their potential applications in medicinal chemistry and material science. An efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids demonstrates the versatility of this scaffold for generating bioactive compounds. This method involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, highlighting the structural modifiability of imidazo[1,2-a]pyridines for various applications (Tverdiy et al., 2016).

Biological Activity and Applications

The pyrrole–imidazole (Py–Im) hairpin polyamides, which include structures similar to the queried compound, show promise in modulating gene expression through DNA binding. Modifications to these molecules, such as the introduction of aryl groups, can significantly enhance their biological activity and cellular uptake, indicating potential therapeutic applications (Meier, Montgomery, & Dervan, 2012).

Another study on imidazo[1,2-a]pyridines synthesized with different substituents explored their biological activity against various bacterial and fungal strains. Some derivatives exhibited moderate activity, suggesting their potential in developing new antimicrobial agents (Bhuva et al., 2015).

Chemical and Surface Analysis

The corrosion inhibition performance of imidazo[4,5-b] pyridine derivatives on mild steel in acidic conditions was evaluated, showcasing the application of these compounds in corrosion science. These studies revealed that certain derivatives could achieve high inhibition efficiency, demonstrating the compounds' utility in industrial applications to protect against corrosion (Saady et al., 2021).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide” would depend on its specific structure and properties. Generally, the safety of imidazo[1,2-a]pyridine derivatives would need to be evaluated in the context of their intended use, particularly if they are being developed as drugs .

Zukünftige Richtungen

The future directions for research on “N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide” and other imidazo[1,2-a]pyridine derivatives could include further exploration of their synthesis, properties, and potential applications in medicinal chemistry and material science .

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c21-17-6-2-1-5-16(17)18(24-10-3-4-11-24)13-23-20(26)15-7-8-19-22-9-12-25(19)14-15/h1-2,5-9,12,14,18H,3-4,10-11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPYBDCYRLENAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)

![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)

![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)

![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)

![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)